molecular formula C26H18O4 B11007425 1-benzofuran-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

1-benzofuran-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

Cat. No.: B11007425
M. Wt: 394.4 g/mol
InChI Key: WNYVFXHSZQCYTB-RMKNXTFCSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an excellent method for constructing complex polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: A sulfur analog of benzofuran with similar biological activities.

    Benzofuran-2-carboxamide: A derivative with additional functional groups.

Uniqueness

3-(1-Benzofuran-2-carbonyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran is unique due to its specific substitution pattern and the presence of both benzofuran and phenylprop-2-en-1-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-benzofuran-2-yl-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C26H18O4/c27-26(25-15-19-10-4-5-11-23(19)30-25)22-17-29-24-13-12-20(16-21(22)24)28-14-6-9-18-7-2-1-3-8-18/h1-13,15-17H,14H2/b9-6+

InChI Key

WNYVFXHSZQCYTB-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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